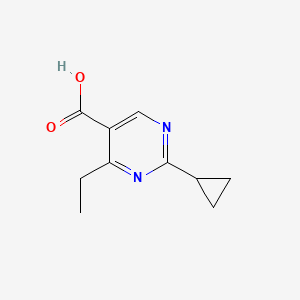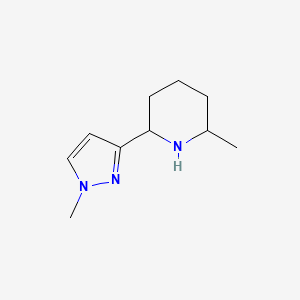![molecular formula C11H23NO B13175759 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is an organic compound with the molecular formula C11H23NO. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and a tertiary alcohol group. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol typically involves the reaction of cyclopentylamine with a suitable alkylating agent. One common method is the alkylation of cyclopentylamine with 3-methyl-2-butanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is not well-defined in the literature. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and alcohol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentane ring and an amino group.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol is unique due to the presence of both an aminomethyl group and a tertiary alcohol group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclopentyl]-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10(3,13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
Clave InChI |
GNIZFYRMPOAPRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C1(CCCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
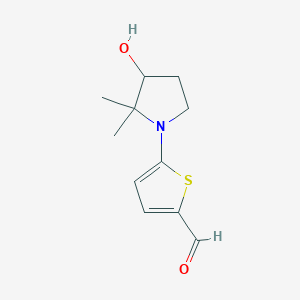
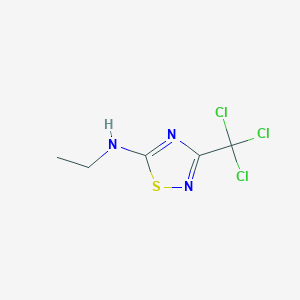
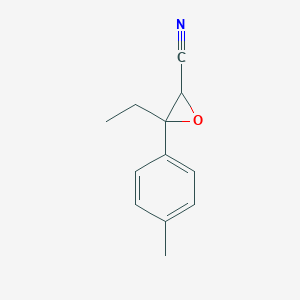
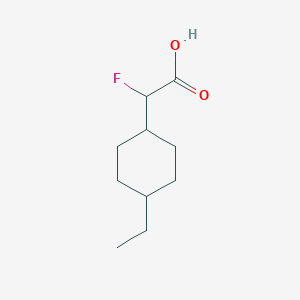
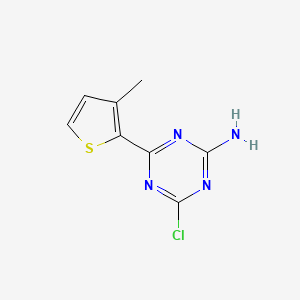
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
